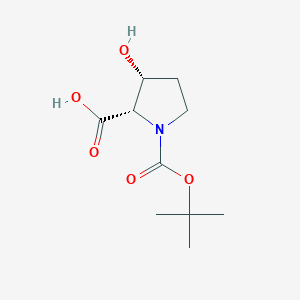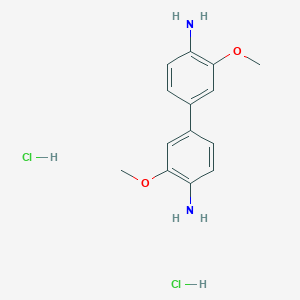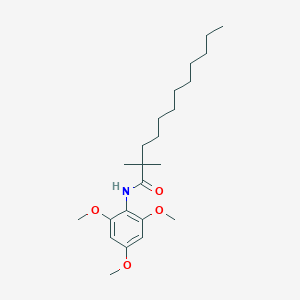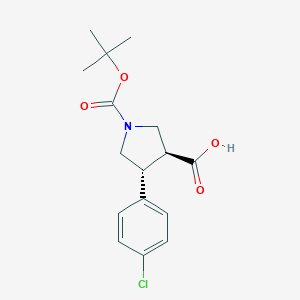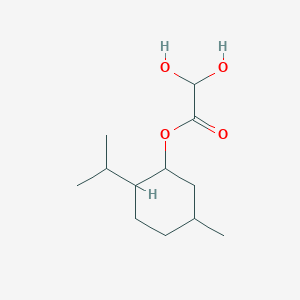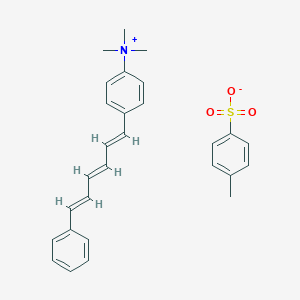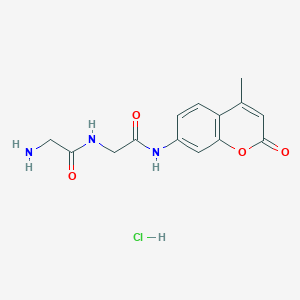
H-Gly-Gly-AMC.HCl
説明
Gly-Gly-7-amido-4-methylcoumarin, also known as Gly-Gly-7-amido-4-methylcoumarin, is a useful research compound. Its molecular formula is C14H16ClN3O4 and its molecular weight is 325.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gly-Gly-7-amido-4-methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gly-Gly-7-amido-4-methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロンビン生成アッセイ
“H-Gly-Gly-AMC.HCl”はトロンビン生成アッセイで使用されます . これらのアッセイは、血漿または全血中の発色基質または蛍光基質を使用して、患者サンプルで生成されたトロンビンのレベルを検出するのに役立ちます . トロンビン生成速度を決定することで、患者が血栓症または出血のリスクがあるかどうかを判断できます .
カテプシンC活性測定
“this compound”はカテプシンCの蛍光基質です . カテプシンCによる酵素的切断により、7-アミノ-4-メチルクマリン(AMC)が放出され、その蛍光はカテプシンC活性を定量化するために使用できます . AMCの励起/発光最大値はそれぞれ340-360/440-460 nmです .
止血評価
新しいトロンビン生成アッセイ(TGA)は、止血の全体的な評価を提供します . それらは出血性凝固症を調査するための有望な実験室ツールです .
凝固異常の徴候
市販の発色基質アッセイと蛍光基質アッセイの両方は、トロンビン生成速度を監視することができ、潜在的な凝固異常を示すことができます .
研究ツール
作用機序
Target of Action
H-Gly-Gly-AMC.HCl, also known as Gly-Gly-7-amido-4-methylcoumarin, primarily targets the enzyme thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
The compound acts as a fluorogenic substrate for thrombin . When cleaved by thrombin, it releases a fluorophore, 7-Amino-4-methylcoumarin (AMC), which can be excited by light at 390 nm to produce fluorescence at approximately 460 nm . This fluorescence can be measured to monitor the rate of thrombin generation .
Biochemical Pathways
The compound is involved in the thrombin generation pathway . Thrombin generation is a key process in coagulation that determines the extent of a hemostatic plug or a thrombotic process . The use of this compound allows for the continuous registration of thrombin generation under in vitro conditions .
Result of Action
The cleavage of this compound by thrombin and the subsequent release of AMC allows for the real-time monitoring of thrombin generation . This can provide valuable information about a patient’s coagulation status, helping to identify if they are at risk of clotting or bleeding .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the enzymatic cleavage of the compound by thrombin. Furthermore, the presence of other plasma proteins can interfere with the assay, potentially affecting the accuracy of the thrombin generation measurement .
生化学分析
Biochemical Properties
H-Gly-Gly-AMC.HCl is used to characterize a range of bacterial proteolytic enzymes . The compound interacts with these enzymes, which cleave the peptide bond to release the fluorophore 7-amino-4-methylcoumarin (AMC). The released AMC can then be excited by light at 390 nm to produce fluorescence at approximately 460 nm , providing a quantifiable signal that indicates the activity of the enzyme .
Cellular Effects
In cellular processes, this compound serves as a substrate for thrombin generation assays, which are widely used methods for analyzing the status of the blood coagulation system . The rate of thrombin generation, indicated by the rate of AMC release, can help determine if patients are at risk of clotting or bleeding .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes. When used in thrombin generation assays, the compound is cleaved by thrombin to release the AMC fluorophore . This cleavage event is a key part of the assay’s mechanism, allowing the continuous monitoring of thrombin generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in thrombin generation assays, the thrombin generation curve (TGC) is usually bell-shaped with a single peak, but there can be exceptions . The rate of AMC release, and thus the shape of the TGC, can vary depending on factors such as the concentration of thrombin and the specific conditions of the assay .
Metabolic Pathways
This compound is involved in the metabolic pathway of thrombin generation . Thrombin, an enzyme in the blood coagulation pathway, cleaves the compound to release the AMC fluorophore .
Subcellular Localization
The subcellular localization of this compound is likely to depend on the localization of the enzymes it interacts with. For instance, in the case of thrombin, this would be in areas of the cell involved in coagulation processes .
特性
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.ClH/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15;/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZRZYKKHAMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647378 | |
| Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-65-6 | |
| Record name | Glycinamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191723-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
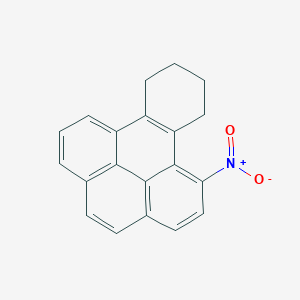
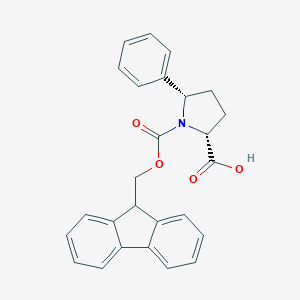
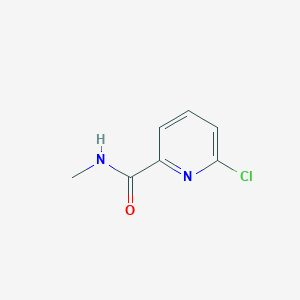
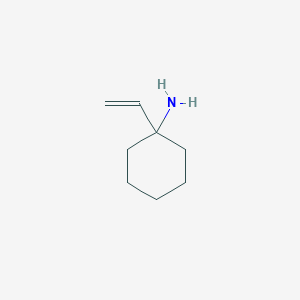
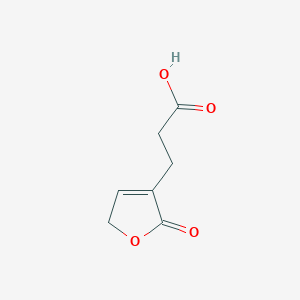
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)

